PF-543 Citrate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

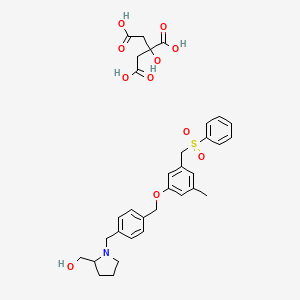

[1-[[4-[[3-(benzenesulfonylmethyl)-5-methylphenoxy]methyl]phenyl]methyl]pyrrolidin-2-yl]methanol;2-hydroxypropane-1,2,3-tricarboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H31NO4S.C6H8O7/c1-21-14-24(20-33(30,31)27-7-3-2-4-8-27)16-26(15-21)32-19-23-11-9-22(10-12-23)17-28-13-5-6-25(28)18-29;7-3(8)1-6(13,5(11)12)2-4(9)10/h2-4,7-12,14-16,25,29H,5-6,13,17-20H2,1H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWXXWUWKNPXSGW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)OCC2=CC=C(C=C2)CN3CCCC3CO)CS(=O)(=O)C4=CC=CC=C4.C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H39NO11S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

657.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

PF-543 Citrate: A Deep Dive into its Mechanism of Action as a Sphingosine Kinase 1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

PF-543 Citrate has emerged as a highly potent and selective inhibitor of sphingosine kinase 1 (SPHK1), a critical enzyme in the sphingolipid signaling pathway. This technical guide elucidates the core mechanism of action of this compound, presenting a comprehensive overview of its molecular interactions, cellular consequences, and therapeutic potential. Through a detailed examination of its inhibitory activity, effects on downstream signaling cascades, and preclinical findings, this document provides a foundational resource for professionals engaged in sphingolipid-targeted drug discovery and development.

Introduction to Sphingolipid Signaling and Sphingosine Kinase 1

The sphingolipid signaling pathway governs a multitude of cellular processes, including proliferation, survival, migration, and inflammation. A key regulatory nexus in this pathway is the phosphorylation of sphingosine to sphingosine-1-phosphate (S1P), a reaction catalyzed by sphingosine kinases (SPHKs). Two isoforms of this enzyme, SPHK1 and SPHK2, have been identified, with SPHK1 being primarily cytosolic and implicated in pro-survival and pro-inflammatory signaling.[1] Dysregulation of SPHK1 activity and the subsequent elevation of S1P levels are associated with numerous pathologies, including cancer, fibrosis, and inflammatory diseases, making it a compelling target for therapeutic intervention.[2]

This compound: A Potent and Selective SPHK1 Inhibitor

This compound is a small molecule inhibitor designed to specifically target SPHK1.[2] Its chemical structure allows it to act as a sphingosine-competitive inhibitor, reversibly binding to the active site of SPHK1 with high affinity.[3][4] This competitive and reversible inhibition effectively blocks the catalytic activity of the enzyme, preventing the conversion of sphingosine to the bioactive lipid mediator S1P.

Quantitative Inhibitory Activity

The potency and selectivity of this compound have been extensively characterized through various in vitro assays. The following table summarizes the key quantitative data demonstrating its inhibitory efficacy.

| Parameter | Value | Cell/System | Reference |

| IC50 (SPHK1) | 2.0 nM | Recombinant Human SPHK1 | [4] |

| Ki (SPHK1) | 3.6 nM | Recombinant Human SPHK1 | [3][4][5] |

| Selectivity | >100-fold over SPHK2 | Recombinant Human SPHK1/2 | [3][4] |

| IC50 (S1P formation in whole blood) | 26.7 nM | Human Whole Blood | [3][5] |

| IC50 (C17-S1P formation) | 1.0 nM | 1483 cells | [3][6] |

| EC50 (intracellular S1P depletion) | 8.4 nM | 1483 cells | [3][6] |

| Kd | 5 nM | SPHK1 | [4] |

Molecular Mechanism of Action

The primary mechanism of action of this compound is the direct inhibition of SPHK1. By competitively binding to the sphingosine binding pocket, PF-543 prevents the substrate from accessing the catalytic site, thereby halting the production of S1P.

Signaling Pathway Perturbation

The inhibition of SPHK1 by this compound leads to a significant shift in the intracellular balance of sphingolipids, primarily a decrease in S1P levels and a concomitant increase in its pro-apoptotic precursor, sphingosine.[3][4][6] This alteration of the "sphingolipid rheostat" triggers a cascade of downstream cellular events.

References

- 1. Crystal Structure of Sphingosine Kinase 1 with PF-543 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Therapeutic potential of the sphingosine kinase 1 inhibitor, PF-543 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. selleckchem.com [selleckchem.com]

- 5. This compound | SPHK1 Inhibitor | SPHK1 inhibitor | TargetMol [targetmol.com]

- 6. medchemexpress.com [medchemexpress.com]

PF-543 Citrate: A Technical Guide to a Highly Selective SPHK1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of PF-543 citrate, a potent and selective inhibitor of Sphingosine Kinase 1 (SPHK1). This document consolidates key quantitative data, detailed experimental protocols, and visual representations of its mechanism of action and relevant signaling pathways to support researchers and drug development professionals in their exploration of SPHK1 inhibition.

Core Concepts: Mechanism and Selectivity

PF-543 is a reversible and sphingosine-competitive inhibitor of SPHK1.[1][2] It potently blocks the phosphorylation of sphingosine to the bioactive lipid, sphingosine-1-phosphate (S1P), a critical signaling molecule involved in a myriad of cellular processes including cell proliferation, survival, migration, and inflammation. The citrate salt form of PF-543 is commonly used in research.

A key attribute of PF-543 is its remarkable selectivity for SPHK1 over its isoform, SPHK2, exhibiting over 100-fold greater inhibition of SPHK1.[1][2] This selectivity is crucial for dissecting the specific roles of SPHK1 in various physiological and pathological contexts.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of PF-543, providing a comparative overview of its potency and activity in various experimental settings.

Table 1: In Vitro Inhibitory Activity of PF-543

| Parameter | Value | Cell Line/System | Reference |

| IC50 (SPHK1) | 2.0 nM | Recombinant Human SPHK1 | [1][2] |

| Ki (SPHK1) | 3.6 nM | Recombinant Human SPHK1 | [1][2] |

| IC50 (S1P formation in cells) | 1.0 nM | 1483 head and neck carcinoma cells | [2] |

| EC50 (intracellular S1P depletion) | 8.4 nM | 1483 head and neck carcinoma cells | [2] |

| IC50 (S1P formation in whole blood) | 26.7 nM | Human whole blood | [1][2] |

| Selectivity (SPHK1 vs SPHK2) | >100-fold | Recombinant Human Isoforms | [1][2] |

Table 2: In Vivo Data for PF-543

| Parameter | Value | Species | Model | Reference |

| Dosing (Chronic) | 1 mg/kg, i.p., every other day | Mouse | Hypoxic pulmonary hypertension | [3] |

| Dosing (Acute) | 10 mg/kg or 30 mg/kg, i.p. | Mouse | Pharmacokinetic study | [2][3] |

| Half-life (T1/2) | 1.2 hours | Mouse | Blood samples | [2] |

Signaling Pathways and Mechanisms of Action

To visually represent the biological context and mechanism of PF-543, the following diagrams were generated using Graphviz.

References

The Discovery and Development of PF-543: A Potent and Selective SPHK1 Inhibitor

Introduction

Sphingosine kinase 1 (SPHK1) is a critical enzyme in the sphingolipid metabolic pathway, catalyzing the phosphorylation of sphingosine to form sphingosine-1-phosphate (S1P)[1]. This reaction is a key regulatory point in the "sphingolipid rheostat," a concept that balances the levels of pro-apoptotic ceramide and sphingosine with pro-survival S1P[2]. Elevated SPHK1 activity and the subsequent overproduction of S1P are implicated in a multitude of pathological conditions, including cancer, inflammation, and fibrosis[1]. S1P exerts its effects by binding to a family of five G protein-coupled receptors (S1PR1-5), initiating downstream signaling cascades that promote cell proliferation, survival, migration, and angiogenesis while inhibiting apoptosis[2][3]. This central role in disease pathogenesis has established SPHK1 as a compelling therapeutic target.

PF-543, developed by Pfizer, emerged from high-throughput screening and medicinal chemistry optimization as the most potent and selective SPHK1 inhibitor described to date[1][4]. Its discovery has provided researchers with a powerful chemical probe to dissect the intricate roles of SPHK1 and has paved the way for exploring SPHK1 inhibition as a therapeutic strategy for various diseases. This technical guide provides an in-depth overview of the discovery, mechanism of action, and preclinical development of PF-543.

Discovery and Mechanism of Action

PF-543, with the chemical name (2R)-1-[[4-[[3-Methyl-5-[(phenylsulfonyl)methyl]phenoxy]methyl]phenyl]methyl]-2-pyrrolidinemethanol hydrochloride, is a non-lipid, small molecule inhibitor of SPHK1[4][5]. It acts as a reversible and sphingosine-competitive inhibitor, binding to the same site as the enzyme's natural substrate, sphingosine[6][7]. The crystal structure of SPHK1 in complex with PF-543 reveals that the inhibitor binds in a bent conformation, mimicking the bound state of sphingosine[8]. Key interactions include hydrogen bonds formed between the pyrrolidine nitrogen and the hydroxyl group of PF-543 with the sidechain of Asp264, a crucial residue for sphingosine recognition[9].

The inhibition of SPHK1 by PF-543 leads to a significant decrease in intracellular S1P levels and a corresponding increase in sphingosine levels, thereby shifting the sphingolipid rheostat towards apoptosis[6][10]. PF-543 exhibits remarkable selectivity for SPHK1 over its isoform, SPHK2, with a selectivity of over 100-fold[6][7]. This high selectivity is crucial for minimizing off-target effects and for specifically probing the functions of SPHK1.

Quantitative Data

The potency and selectivity of PF-543 have been characterized in various in vitro and cellular assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Potency and Selectivity of PF-543

| Parameter | Value | Enzyme Source | Notes |

| IC50 | 2.0 nM[5][6] | Recombinant Human SPHK1 | IC50 is the half-maximal inhibitory concentration. |

| Ki | 3.6 nM[5][6] | Recombinant Human SPHK1 | Ki is the inhibition constant, indicating binding affinity. |

| Selectivity | >100-fold vs. SPHK2[6][7] | Recombinant Human SPHK1/2 | Demonstrates high selectivity for the SPHK1 isoform. |

| Binding | Reversible[6] | Recombinant Human SPHK1 | Binds non-covalently to the enzyme. |

| Competition | Sphingosine-competitive[6][7] | Recombinant Human SPHK1 | Competes with the natural substrate for the active site. |

Table 2: Cellular Activity of PF-543

| Parameter | Value | Cell Line | Notes |

| EC50 (S1P depletion) | 8.4 nM[7][10] | 1483 head and neck carcinoma cells | EC50 is the half-maximal effective concentration for reducing intracellular S1P. |

| IC50 (C17-S1P formation) | 1.0 nM[7] | 1483 head and neck carcinoma cells | Inhibition of the formation of a specific S1P species. |

| IC50 (S1P formation) | 26.7 nM[7] | Human whole blood | Demonstrates activity in a complex biological matrix. |

Signaling Pathways and Experimental Workflows

To visually represent the biological context and experimental approaches related to PF-543, the following diagrams are provided in Graphviz DOT language.

Caption: The SPHK1 signaling pathway, illustrating its activation, translocation, S1P production, and downstream effects.

Caption: Mechanism of action of PF-543 as a competitive inhibitor of SPHK1, blocking S1P production.

Caption: A typical experimental workflow for the discovery and preclinical development of an SPHK1 inhibitor like PF-543.

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of scientific findings. Below are summaries of key methodologies used in the characterization of PF-543.

SPHK1 Enzyme Activity Assay

The inhibitory activity of PF-543 against SPHK1 is typically determined using a biochemical assay that measures the phosphorylation of a sphingosine substrate.

-

Principle: This assay quantifies the amount of S1P produced by recombinant SPHK1 in the presence of sphingosine and ATP.

-

Methodology:

-

Recombinant human SPHK1 is incubated with the test compound (PF-543) at various concentrations in an appropriate assay buffer.

-

The enzymatic reaction is initiated by the addition of a substrate mixture containing sphingosine (or a fluorescently labeled/radiolabeled analog like C17-sphingosine) and ATP.

-

The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 37°C).

-

The reaction is terminated, often by the addition of an organic solvent or a strong acid.

-

The product (S1P) is separated from the unreacted substrate. A common method involves microfluidic capillary electrophoresis for fluorescently labeled substrates[6].

-

The amount of product is quantified, and the percentage of inhibition at each compound concentration is calculated.

-

IC50 values are determined by fitting the concentration-response data to a sigmoidal dose-response curve.

-

Cellular S1P and Sphingosine Measurement

To confirm the on-target effect of PF-543 in a cellular context, the levels of intracellular S1P and sphingosine are measured.

-

Principle: This involves treating cells with PF-543, extracting the lipids, and then quantifying the specific sphingolipid species using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Methodology:

-

Cells (e.g., 1483 head and neck carcinoma cells) are cultured to a desired confluency and then treated with various concentrations of PF-543 for a specified duration (e.g., 1 hour)[10].

-

After treatment, the cells are washed and harvested.

-

Lipids are extracted from the cell pellets using a biphasic solvent system (e.g., chloroform/methanol/water).

-

The lipid-containing organic phase is collected, dried, and reconstituted in an appropriate solvent for analysis.

-

The levels of S1P and sphingosine are quantified using a triple quadrupole mass spectrometer coupled with a liquid chromatography system. Stable isotope-labeled internal standards are used for accurate quantification.

-

The data is analyzed to determine the dose-dependent effect of PF-543 on the intracellular S1P/sphingosine ratio[10].

-

In Vivo Efficacy Studies (Tumor Xenograft Model)

To evaluate the therapeutic potential of PF-543, its anti-tumor activity is often assessed in mouse xenograft models.

-

Principle: Human cancer cells are implanted into immunodeficient mice, and after tumor establishment, the mice are treated with PF-543 to assess its effect on tumor growth.

-

Methodology:

-

A specific number of human cancer cells (e.g., HCT-116 colorectal cancer cells) are subcutaneously injected into the flank of immunodeficient mice (e.g., nude mice)[5].

-

Tumors are allowed to grow to a palpable size.

-

The mice are then randomized into treatment groups (e.g., vehicle control and PF-543 at one or more dose levels).

-

PF-543 is administered to the mice via a specific route (e.g., intraperitoneal injection) on a defined schedule[7].

-

Tumor volume is measured regularly (e.g., twice a week) using calipers.

-

At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and may be used for further analysis (e.g., histology, biomarker analysis).

-

The efficacy of PF-543 is determined by comparing the tumor growth in the treated groups to the vehicle control group[5].

-

Structure-Activity Relationship (SAR)

Studies on PF-543 and its analogs have provided insights into the structural features crucial for its high potency and selectivity. The unique benzenesulfonyl group of PF-543 is considered an essential structure for potent SPHK1 inhibition[11]. Modifications to the head group, such as the (R)-2-(hydroxymethyl)-pyrrolidine moiety, have been shown to influence selectivity, while alterations to the tail group can impact metabolic stability[12][13]. For instance, replacing the benzenesulfonyl group with other structures has been explored to improve the metabolic stability of PF-543, which was identified as a potential liability[12]. These SAR studies are critical for the design of next-generation SPHK1 inhibitors with improved pharmacokinetic and pharmacodynamic properties.

Therapeutic Potential

Preclinical studies have demonstrated the therapeutic potential of PF-543 in a wide range of disease models.

-

Cancer: PF-543 has been shown to inhibit the growth and metastasis of various cancer cell types, including colorectal, ovarian, and breast cancer[5][10]. In vivo, it suppresses the growth of HCT-116 tumor xenografts in mice[5]. The proposed mechanisms include the induction of apoptosis, necrosis, and autophagy[6][10].

-

Fibrosis: The anti-fibrotic effects of PF-543 have been observed in several in vivo models[5].

-

Inflammation: PF-543 exhibits anti-inflammatory properties in various disease models[5]. It has been shown to reduce inflammation in a transgenic mouse model of sickle cell disease[5]. In models of vascular inflammation, PF-543 can down-regulate the expression of adhesion factors and inhibit the proliferation of vascular smooth muscle cells[4].

Conclusion

PF-543 stands as a landmark achievement in the pursuit of SPHK1-targeted therapeutics. Its high potency, remarkable selectivity, and cell permeability have made it an invaluable tool for elucidating the complex biology of the SPHK1/S1P signaling axis. The extensive preclinical data demonstrating its efficacy in models of cancer, fibrosis, and inflammation underscore the therapeutic promise of SPHK1 inhibition. While challenges such as metabolic stability need to be addressed for clinical translation, the discovery and development of PF-543 have laid a robust foundation for the continued exploration of SPHK1 inhibitors as a novel class of therapeutic agents.

References

- 1. Therapeutic potential of the sphingosine kinase 1 inhibitor, PF-543 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Sphingosine Kinases and Sphingosine 1-Phosphate Receptors: Signaling and Actions in the Cardiovascular System [frontiersin.org]

- 3. Sphingosine Kinase 1 and Sphingosine-1-Phosphate Signaling in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Therapeutic Potential of SphK1 Inhibitors Based on Abnormal Expression of SphK1 in Inflammatory Immune Related-Diseases [frontiersin.org]

- 5. PF 543 hydrochloride | Sphingosine Kinase | Tocris Bioscience [tocris.com]

- 6. selleckchem.com [selleckchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. A Dansyl-Modified Sphingosine Kinase Inhibitor DPF-543 Enhanced De Novo Ceramide Generation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and Biological Evaluation of BODIPY-PF-543 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis of PP2A-Activating PF-543 Derivatives and Investigation of Their Inhibitory Effects on Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Design, Synthesis, and Structure-Activity Relationship Investigation of Selective Sphingosine Kinase Inhibitors [vtechworks.lib.vt.edu]

An In-depth Technical Guide to PF-543 Citrate's Role in Sphingolipid Metabolism

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of PF-543 Citrate, a pivotal tool in the study of sphingolipid metabolism. We will delve into its mechanism of action, its quantitative effects on key metabolic enzymes and lipids, and detailed protocols for its experimental application.

Core Mechanism of Action

PF-543 is a potent, selective, and reversible inhibitor of sphingosine kinase 1 (SPHK1).[1][2] It acts as a sphingosine-competitive inhibitor, binding to the same site as the enzyme's natural substrate, sphingosine.[3][4] SPHK1 is the rate-limiting enzyme that catalyzes the phosphorylation of sphingosine to form sphingosine-1-phosphate (S1P), a critical signaling molecule involved in numerous cellular processes, including proliferation, survival, and inflammation.[5] By inhibiting SPHK1, PF-543 effectively blocks the production of S1P. This action shifts the delicate balance of the "sphingolipid rheostat," decreasing the levels of the pro-survival lipid S1P while simultaneously causing an accumulation of the pro-apoptotic lipids sphingosine and, in some contexts, ceramide.[1][4][6] PF-543 exhibits over 100-fold selectivity for SPHK1 over its isoform, SPHK2, making it a highly specific research tool.[1][3][6]

Quantitative Data Summary

The potency, selectivity, and cellular effects of PF-543 have been quantified across various assays and cell lines. The following tables summarize this key data for easy comparison.

Table 1: Potency and Selectivity of PF-543

| Parameter | Value | Target/System | Reference |

| IC₅₀ | 2.0 nM | Recombinant SPHK1 | [1][3][6] |

| Kᵢ | 3.6 nM | Recombinant SPHK1 | [1][3][6] |

| Kᵈ | 5.0 nM | Recombinant SPHK1 | [6] |

| IC₅₀ | 26.7 nM | S1P Formation (Human Whole Blood) | [1][2][7] |

| IC₅₀ | 1.0 nM | C₁₇-S1P Formation (1483 cells) | [1][2] |

| Selectivity | >100-fold | SPHK1 over SPHK2 | [1][3] |

Table 2: Effect of PF-543 on Cellular Sphingolipid Levels in 1483 Head and Neck Carcinoma Cells

| Treatment Condition | Change in S1P Level | Change in Sphingosine Level | Change in Ceramide Levels | Reference |

| 200 nM PF-543 (1 hour) | 10-fold decrease | Proportional increase | Not significantly affected | [1][2][4] |

| Range of concentrations (1 hour) | Dose-dependent depletion (EC₅₀ = 8.4 nM) | Concomitant elevation | Not significantly affected | [1][2][4] |

| 1 µM PF-543 (7 days) | 10-fold decrease | 2-fold increase | Not specified | [4] |

Signaling Pathways and Logical Relationships

Diagrams generated using Graphviz illustrate the critical pathways and conceptual frameworks related to PF-543's function.

Caption: Sphingolipid metabolism pathway showing PF-543 inhibition of SPHK1.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. axonmedchem.com [axonmedchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Therapeutic potential of the sphingosine kinase 1 inhibitor, PF-543 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. PF-543 (Citrate) - MedChem Express [bioscience.co.uk]

The Specificity of PF-543: A Technical Guide to its Selective Inhibition of Sphingosine Kinase 1

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles behind the remarkable selectivity of PF-543 for Sphingosine Kinase 1 (SPHK1) over its isoform, Sphingosine Kinase 2 (SPHK2). PF-543 is a potent, cell-permeable small molecule inhibitor that has become an invaluable tool in dissecting the distinct roles of SPHK1 in cellular signaling. This document provides a comprehensive overview of the quantitative data supporting its selectivity, detailed experimental protocols for assessing its activity, and visual representations of the relevant signaling pathways and experimental workflows.

Quantitative Analysis of PF-543 Selectivity

PF-543 exhibits a profound and well-documented selectivity for SPHK1, with numerous studies reporting a greater than 100-fold preference for SPHK1 over SPHK2.[1][2][3][4] This high degree of selectivity is crucial for its utility as a specific pharmacological probe to investigate the physiological and pathological functions of SPHK1 without confounding effects from SPHK2 inhibition. The key quantitative metrics defining this selectivity are summarized in the tables below.

| Inhibitor | Target | IC50 (nM) | Ki (nM) | Assay Type | Reference |

| PF-543 | SPHK1 | 2.0 | 3.6 | Cell-free enzymatic assay | [2][3][4] |

| PF-543 | SPHK1 | 1.0 | - | C17-S1P formation in 1483 cells | [1][3] |

| PF-543 | SPHK1 | 26.7 | - | S1P formation in whole blood | [1][3][4] |

| PF-543 | SPHK2 | >350 | - | Cell-free enzymatic assay | [5] |

Table 1: Potency of PF-543 against SPHK1 and SPHK2. The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) demonstrate the high potency of PF-543 for SPHK1.

| Parameter | Value | Cell Line | Experimental Condition | Reference |

| EC50 (S1P depletion) | 8.4 nM | 1483 cells | 1-hour treatment | [1] |

| S1P Decrease | 10-fold | 1483 cells | 1-hour treatment with 200 nM PF-543 | [1][3] |

| Sphingosine Increase | Proportional to S1P decrease | 1483 cells | 1-hour treatment with 200 nM PF-543 | [1][3] |

Table 2: Cellular Activity of PF-543. The effective concentration (EC50) for the depletion of intracellular sphingosine-1-phosphate (S1P) highlights the potent cellular activity of PF-543.

Mechanism of Selective Inhibition

The selectivity of PF-543 is attributed to its specific mode of interaction with the enzyme. PF-543 acts as a reversible and sphingosine-competitive inhibitor of SPHK1.[1][2][3] This means that PF-543 binds to the same active site as the natural substrate, sphingosine, but does not compete with ATP.[6] The structural differences in the sphingosine-binding pocket between SPHK1 and SPHK2 are believed to be the primary determinants of PF-543's selectivity.

Experimental Protocols

To rigorously assess the selectivity of kinase inhibitors like PF-543, a variety of in vitro and cellular assays are employed. Below are detailed methodologies for key experiments.

In Vitro Kinase Activity Assays

1. Microfluidic Mobility-Shift Assay (e.g., Caliper Assay)

This high-throughput assay measures the enzymatic activity of SPHK1 by detecting the conversion of a fluorescently labeled sphingosine substrate to its phosphorylated product.

-

Principle: The assay separates the negatively charged phosphorylated product from the neutral substrate in an electric field within a microfluidic chip. The amount of product formed is quantified by fluorescence detection.

-

Reagents:

-

Recombinant human SPHK1 (e.g., 3 nM)

-

FITC-labeled sphingosine (e.g., 1 µM)

-

ATP (e.g., 20 µM)

-

PF-543 (various concentrations)

-

Assay Buffer: 100 mM HEPES (pH 7.4), 1 mM MgCl₂, 0.01% Triton X-100, 10% glycerol, 100 µM sodium orthovanadate, 1 mM DTT.[7]

-

-

Procedure:

-

Incubate SPHK1 with varying concentrations of PF-543 for a defined period (e.g., 60 minutes) in a 384-well plate.

-

Initiate the kinase reaction by adding a mixture of FITC-sphingosine and ATP.

-

Incubate for a specific time to allow for product formation.

-

Stop the reaction by adding a stop solution containing EDTA (e.g., 30 mM).[7]

-

Analyze the reaction mixture using a microfluidic capillary electrophoresis instrument (e.g., Caliper LabChip 3000).[7]

-

Quantify the substrate and product peaks to determine the percentage of inhibition.

-

Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

2. Radiometric Assay

This traditional method utilizes radiolabeled ATP to measure kinase activity.

-

Principle: [γ-³²P]ATP or [γ-³³P]ATP is used as the phosphate donor. The radiolabeled phosphorylated sphingosine product is separated from the unreacted ATP and quantified by scintillation counting.

-

Reagents:

-

Recombinant human SPHK1 or SPHK2

-

Sphingosine

-

[γ-³²P]ATP or [γ-³³P]ATP

-

PF-543 (various concentrations)

-

Kinase reaction buffer

-

-

Procedure:

-

Perform the kinase reaction in the presence of sphingosine, radiolabeled ATP, and varying concentrations of PF-543.

-

Stop the reaction and extract the lipids using an organic solvent system (e.g., chloroform/methanol).

-

Separate the phosphorylated product from the unreacted ATP using thin-layer chromatography (TLC).

-

Quantify the amount of radioactivity in the product spot using a scintillation counter.

-

Calculate the percentage of inhibition and determine the IC50 value.

-

Cellular Assays

1. S1P and Sphingosine Quantification by LC-MS/MS

This method allows for the direct measurement of intracellular levels of the substrate (sphingosine) and the product (S1P) in cells treated with PF-543.

-

Principle: Cells are treated with the inhibitor, and then lipids are extracted. The levels of S1P and sphingosine are quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS), which provides high sensitivity and specificity.

-

Procedure:

-

Culture cells (e.g., 1483 head and neck carcinoma cells) to a desired confluency.

-

Treat the cells with various concentrations of PF-543 for a specified duration (e.g., 1 hour).

-

Harvest the cells and perform lipid extraction using a suitable solvent system (e.g., methanol precipitation).[6]

-

Analyze the lipid extracts by LC-MS/MS. A C18 reversed-phase column is typically used for separation.[6]

-

Quantify the amounts of S1P and sphingosine by comparing their peak areas to those of known standards.

-

Determine the EC50 for S1P depletion.

-

2. Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to confirm the direct binding of a compound to its target protein within a cellular environment.

-

Principle: The binding of a ligand (e.g., PF-543) to its target protein (SPHK1) can increase the protein's thermal stability. This stabilization can be detected by heating cell lysates to various temperatures and then quantifying the amount of soluble protein remaining.

-

Procedure:

-

Treat intact cells with PF-543 or a vehicle control.

-

Harvest the cells and resuspend them in a buffer.

-

Heat the cell suspensions to a range of temperatures.

-

Lyse the cells and separate the soluble fraction from the precipitated proteins by centrifugation.

-

Analyze the soluble fractions by Western blotting using an antibody specific for SPHK1.

-

Quantify the band intensities to determine the melting curve of SPHK1 in the presence and absence of PF-543. A shift in the melting curve indicates target engagement.

-

Visualizing the Molecular Landscape

To better understand the context of PF-543's action, the following diagrams illustrate the SPHK1 and SPHK2 signaling pathways and a typical experimental workflow for determining inhibitor selectivity.

References

- 1. A real-time high-throughput fluorescence assay for sphingosine kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 3. bpsbioscience.com [bpsbioscience.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. preprints.org [preprints.org]

- 6. LC-MS/MS-analysis of sphingosine-1-phosphate and related compounds in plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

Methodological & Application

Application Notes and Protocols: PF-543 Citrate for In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-543 Citrate is a potent, selective, and reversible inhibitor of sphingosine kinase 1 (SPHK1), a critical enzyme in the sphingolipid signaling pathway.[1][2] SPHK1 catalyzes the phosphorylation of sphingosine to form sphingosine-1-phosphate (S1P), a signaling lipid involved in numerous cellular processes, including cell proliferation, survival, migration, and inflammation. Dysregulation of the SPHK1/S1P axis has been implicated in various diseases, including cancer, fibrosis, and inflammatory disorders. PF-543 is a valuable tool for investigating the biological roles of SPHK1 and for preclinical drug development.[2] These application notes provide detailed protocols for the preparation and use of this compound in in vitro assays.

Physicochemical and Biological Properties

PF-543 is a sphingosine-competitive inhibitor with high affinity for SPHK1.[1][3] It exhibits over 100-fold selectivity for SPHK1 over the SPHK2 isoform.[1][3] Inhibition of SPHK1 by PF-543 leads to a decrease in cellular S1P levels and a corresponding increase in sphingosine levels.[1][3]

Quantitative Data Summary

| Property | Value | Notes |

| Molecular Weight | 657.73 g/mol | |

| Form | Citrate Salt | |

| Appearance | Crystalline solid | |

| IC50 (SPHK1) | 2.0 nM | In cell-free assays.[1][3] |

| Ki (SPHK1) | 3.6 nM | [1][3] |

| IC50 (whole blood S1P formation) | 26.7 nM | [1] |

| Solubility in DMSO | 80 mg/mL (121.63 mM) | Sonication is recommended for complete dissolution.[4] |

| Solubility in Water | 40 mg/mL (60.82 mM) | Sonication is recommended for complete dissolution.[4] |

Signaling Pathway of PF-543

Caption: PF-543 inhibits SPHK1, blocking S1P production.

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions for Cell-Based Assays

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO and subsequent serial dilutions to obtain working concentrations for treating cells in culture.

Materials:

-

This compound solid

-

Dimethyl sulfoxide (DMSO), sterile, cell culture grade

-

Sterile microcentrifuge tubes

-

Sterile, nuclease-free water or phosphate-buffered saline (PBS)

-

Vortex mixer

-

Water bath or sonicator

Procedure:

-

Calculate the amount of this compound needed. To prepare a 10 mM stock solution, use the following formula:

-

Mass (mg) = 10 mM * 657.73 g/mol * Volume (L)

-

For 1 mL of a 10 mM stock solution: Mass = 10 * 10^-3 mol/L * 657.73 g/mol * 1 * 10^-3 L = 0.0065773 g = 6.58 mg

-

-

Prepare the 10 mM stock solution.

-

Aseptically weigh 6.58 mg of this compound and transfer it to a sterile microcentrifuge tube.

-

Add 1 mL of sterile DMSO to the tube.

-

Vortex the tube for 1-2 minutes to aid dissolution.

-

If the compound is not fully dissolved, sonicate the tube in a water bath sonicator for 5-10 minutes or gently warm the solution at 37°C for 10-15 minutes until the solution is clear.[4]

-

Store the 10 mM stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Stock solutions in DMSO are typically stable for several months at -20°C.[1]

-

-

Prepare working solutions.

-

Thaw an aliquot of the 10 mM stock solution at room temperature.

-

Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations for your experiment.

-

Important: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Ensure that the vehicle control (medium with the same final concentration of DMSO) is included in your experimental design.

-

Example Dilution Series:

To prepare a 1 µM working solution from a 10 mM stock:

-

First, prepare an intermediate dilution of 100 µM by adding 10 µL of the 10 mM stock to 990 µL of cell culture medium.

-

Then, add 10 µL of the 100 µM intermediate dilution to 990 µL of cell culture medium to get the final 1 µM working solution.

Protocol 2: In Vitro SPHK1 Enzyme Activity Assay

This protocol provides a general framework for an in vitro kinase assay to determine the inhibitory activity of PF-543 on SPHK1. This is based on a described method using a fluorescently labeled substrate.[5][6]

Materials:

-

Recombinant human SPHK1 enzyme

-

FITC-sphingosine (or other suitable substrate)

-

ATP

-

Assay buffer (e.g., 100 mM HEPES, pH 7.4, 1 mM MgCl2, 0.01% Triton X-100, 10% glycerol, 1 mM DTT)[5]

-

This compound working solutions (prepared as described in Protocol 1, diluted in assay buffer)

-

Quenching solution (e.g., 30 mM EDTA)[5]

-

384-well plates

-

Plate reader or other suitable detection system

Procedure:

-

Prepare the reaction mixture. In each well of a 384-well plate, add the following components in this order:

-

Assay buffer

-

This compound at various concentrations (or vehicle control)

-

Recombinant SPHK1 enzyme (e.g., 3 nM final concentration)[5]

-

-

Pre-incubate. Gently mix and pre-incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction. Add a mixture of FITC-sphingosine (e.g., 1 µM final concentration) and ATP (e.g., 20 µM final concentration) to each well to start the enzymatic reaction.[5]

-

Incubate. Incubate the plate at 37°C for a specified time (e.g., 60 minutes). The optimal incubation time should be determined empirically to ensure the reaction is in the linear range.

-

Stop the reaction. Add quenching solution to each well to stop the reaction.[5]

-

Detect the product. Measure the amount of phosphorylated product (FITC-S1P). This can be achieved using various methods, such as microfluidic capillary electrophoresis mobility-shift assay, HPLC, or specific antibodies against the phosphorylated product.[5]

-

Data analysis. Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model (e.g., sigmoidal dose-response) to determine the IC50 value.

Experimental Workflow for In Vitro Cell-Based Assay

Caption: Workflow for using PF-543 in cell-based assays.

Troubleshooting and Considerations

-

Solubility Issues: If this compound does not fully dissolve, gentle warming (up to 37°C) and/or sonication can be used.[4] Always ensure the solution is clear before use.

-

DMSO Toxicity: Keep the final DMSO concentration in cell culture below 0.5%, and ideally at or below 0.1%, to minimize solvent effects. Always include a vehicle control in your experiments.

-

Compound Stability: Store stock solutions at -20°C or -80°C in small aliquots to prevent degradation from repeated freeze-thaw cycles. Protect from light.

-

Cell Line Variability: The effective concentration of PF-543 may vary between different cell lines. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.

-

Off-Target Effects: While PF-543 is highly selective for SPHK1, it is good practice to consider potential off-target effects, especially at high concentrations.[5] Consider using complementary approaches, such as siRNA-mediated knockdown of SPHK1, to validate your findings.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound [myskinrecipes.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound | SPHK1 Inhibitor | SPHK1 inhibitor | TargetMol [targetmol.com]

- 5. selleckchem.com [selleckchem.com]

- 6. PF-543 | Autophagy | S1P Receptor | LPL Receptor | TargetMol [targetmol.com]

Application Notes and Protocols for PF-543 Citrate in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction:

PF-543 Citrate is a potent, selective, and reversible inhibitor of sphingosine kinase 1 (SPHK1), a critical enzyme in the sphingolipid signaling pathway.[1][2][3] It acts as a sphingosine-competitive inhibitor, effectively blocking the production of sphingosine-1-phosphate (S1P).[1][3][4] With an IC50 of approximately 2 nM for SPHK1, this compound exhibits over 100-fold selectivity for SPHK1 over SPHK2.[1][3][4] This high affinity and selectivity make it an invaluable tool for investigating the role of SPHK1 in various cellular processes, including cancer progression, inflammation, and fibrosis.[2][5] These application notes provide recommended concentrations, detailed experimental protocols, and an overview of the signaling pathway affected by this compound.

Data Presentation

The effective concentration of this compound can vary significantly depending on the cell type and the specific biological question being investigated. The following tables summarize key quantitative data from various studies.

Table 1: In Vitro Efficacy of this compound

| Parameter | Value | Cell Line/System | Reference |

| IC50 (SPHK1) | 2 nM | Cell-free assay | [1][3][4] |

| Ki (SPHK1) | 3.6 nM | Cell-free assay | [1][3][4] |

| IC50 (S1P formation) | 26.7 nM | Whole blood | [1][3][5] |

| IC50 (C17-S1P formation) | 1.0 nM | 1483 cells | [1][3] |

| EC50 (intracellular S1P depletion) | 8.4 nM | 1483 cells | [1][3] |

Table 2: Recommended Concentration Ranges for Cell Culture Experiments

| Experiment Type | Cell Line | Concentration Range | Incubation Time | Observed Effect | Reference |

| SPHK1 Expression Inhibition | PASM cells | 10 - 1000 nM | 24 hours | Abolished SK1 expression | [1][3] |

| Apoptosis Induction | PASM cells | 0.1 - 10 µM | 24 hours | Induced caspase-3/7 activity | [1][3] |

| Cytotoxicity Assay | A549 and H1299 cells | 2.5 - 40 µM | 24 - 48 hours | Dose-dependent decrease in cell viability | [6] |

| Apoptosis Analysis (Annexin-V) | A549 cells | 5 - 10 µM | Not Specified | Increased apoptosis compared to control | [7] |

| S1P and Sphingosine Level Measurement | Pancreatic cancer cells | 20 µM | Not Specified | Reduced S1P levels | [8] |

| Colony Formation Assay | A549 cells | 5 - 10 µM | 24 hours | Reduced colony formation | [7] |

Signaling Pathway

This compound directly inhibits Sphingosine Kinase 1 (SPHK1), a key enzyme that catalyzes the phosphorylation of sphingosine to form sphingosine-1-phosphate (S1P). This inhibition leads to a decrease in intracellular S1P levels and a corresponding increase in sphingosine levels. S1P is a critical signaling molecule that regulates a wide range of cellular processes, including cell growth, proliferation, survival, and migration, primarily through its interaction with a family of G protein-coupled receptors (S1PR1-5). By blocking S1P production, this compound can modulate these downstream signaling pathways.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound [myskinrecipes.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. selleckchem.com [selleckchem.com]

- 5. This compound | SPHK1 Inhibitor | SPHK1 inhibitor | TargetMol [targetmol.com]

- 6. researchgate.net [researchgate.net]

- 7. Novel Dimer Derivatives of PF-543 as Potential Antitumor Agents for the Treatment of Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of PP2A-Activating PF-543 Derivatives and Investigation of Their Inhibitory Effects on Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for PF-543 Citrate in Kinase Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-543 Citrate is a potent, selective, and reversible inhibitor of sphingosine kinase 1 (SK1), a critical enzyme in the sphingolipid signaling pathway.[1][2][3] SK1 catalyzes the phosphorylation of sphingosine to form sphingosine-1-phosphate (S1P), a signaling molecule involved in numerous cellular processes, including cell growth, proliferation, survival, and migration.[4][5][6] Dysregulation of the SK1/S1P signaling axis has been implicated in various diseases, including cancer, inflammation, and fibrosis, making SK1 a compelling target for therapeutic intervention.[4][7] this compound serves as a valuable research tool for investigating the physiological and pathological roles of SK1.

These application notes provide detailed protocols for the use of this compound in in vitro kinase assays, along with key performance data and a representation of the associated signaling pathway.

Data Presentation

Table 1: Inhibitory Activity of this compound

| Target | Parameter | Value | Reference |

| Human SK1 | IC₅₀ | 2.0 nM | [1][2][3][8] |

| Human SK1 | Kᵢ | 3.6 nM | [1][2][3][8] |

| S1P Formation (in whole blood) | IC₅₀ | 26.7 nM | [1][3] |

| Human SK2 | % Inhibition @ 10 µM | 6.8% | [8] |

Table 2: In Vitro Cellular Activity of PF-543

| Cell Line | Effect | Parameter | Value | Reference |

| 1483 (head and neck carcinoma) | Inhibition of C₁₇-S1P formation | IC₅₀ | 1.0 nM | [1] |

| 1483 (head and neck carcinoma) | Depletion of intracellular S1P | EC₅₀ | 8.4 nM | [1] |

Signaling Pathway

The diagram below illustrates the central role of Sphingosine Kinase 1 (SK1) in the sphingolipid signaling pathway and the inhibitory action of PF-543.

Caption: Sphingosine Kinase 1 (SK1) signaling pathway and the inhibitory effect of PF-543.

Experimental Protocols

In Vitro SK1 Kinase Assay using a Microfluidic Capillary Electrophoresis System

This protocol is adapted from a method used to characterize PF-543 and is suitable for determining the IC₅₀ of potential SK1 inhibitors.[8][9]

Materials:

-

Recombinant human SK1 (His-tagged)

-

FITC-labeled Sphingosine (substrate)

-

ATP

-

This compound

-

Assay Buffer: 100 mM HEPES (pH 7.4), 1 mM MgCl₂, 0.01% Triton X-100, 10% glycerol, 100 µM sodium orthovanadate, 1 mM DTT

-

Quench Solution: 30 mM EDTA in 100 mM HEPES

-

384-well plates

-

Microfluidic capillary electrophoresis mobility-shift system (e.g., Caliper LabChip 3000)

Procedure:

-

Compound Preparation: Prepare a stock solution of this compound in DMSO.[10] Serially dilute the compound in DMSO to create a concentration range for IC₅₀ determination. The final DMSO concentration in the assay should be kept constant (e.g., 2%).[9]

-

Assay Reaction: a. In a 384-well plate, add the diluted this compound or DMSO (for control wells). b. Add 3 nM of recombinant human SK1 to each well. c. Add 1 µM FITC-sphingosine to each well. d. Initiate the kinase reaction by adding 20 µM ATP to each well. e. The final reaction volume is 10 µL.

-

Incubation: Incubate the plate for 1 hour at room temperature.

-

Quenching the Reaction: Stop the reaction by adding 20 µL of Quench Solution to each well.

-

Detection: a. Analyze the reaction mixture using a microfluidic capillary electrophoresis system. This instrument separates the phosphorylated fluorescent product (FITC-S1P) from the unphosphorylated fluorescent substrate (FITC-sphingosine). b. The instrument software quantifies the amount of product formed based on peak analysis.

-

Data Analysis: a. Calculate the percent inhibition for each concentration of this compound relative to the DMSO control. b. Plot the percent inhibition against the logarithm of the inhibitor concentration. c. Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve.

Experimental Workflow Diagram

Caption: Workflow for an in vitro kinase assay to determine the IC₅₀ of PF-543.

Solubility and Storage

-

Solubility: this compound is soluble in water (50 mg/mL with sonication) and DMSO (≥ 100 mg/mL).[11]

-

Storage: Store the solid compound at -20°C. Stock solutions in DMSO can be stored at -80°C for up to 6 months or -20°C for 1 month.[3] Avoid repeated freeze-thaw cycles.

Concluding Remarks

This compound is a highly potent and selective inhibitor of SK1, making it an indispensable tool for studying the roles of this kinase in health and disease. The provided protocols and data facilitate the integration of this compound into various research applications, from basic kinase characterization to high-throughput screening for novel SK1 inhibitors. Careful adherence to the experimental guidelines will ensure reproducible and reliable results.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. axonmedchem.com [axonmedchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Sphingosine Kinase 1 and Sphingosine-1-Phosphate Signaling in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Activation of sphingosine kinase 1 by ERK1/2-mediated phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Sphingosine Kinases and Sphingosine 1-Phosphate Receptors: Signaling and Actions in the Cardiovascular System [frontiersin.org]

- 7. Therapeutic potential of the sphingosine kinase 1 inhibitor, PF-543 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. selleckchem.com [selleckchem.com]

- 9. PF-543 | Autophagy | S1P Receptor | LPL Receptor | TargetMol [targetmol.com]

- 10. This compound | SPHK1 Inhibitor | SPHK1 inhibitor | TargetMol [targetmol.com]

- 11. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols for Studying Apoptosis and Autophagy with PF-543 Citrate

Introduction

PF-543 is a potent, selective, and reversible inhibitor of Sphingosine Kinase 1 (SphK1), a critical enzyme in sphingolipid metabolism.[1][2][3][4] SphK1 catalyzes the phosphorylation of sphingosine to form sphingosine-1-phosphate (S1P).[3] The balance between pro-apoptotic sphingolipids (ceramide and sphingosine) and the pro-survival S1P, often termed the "sphingolipid rheostat," is crucial for determining cell fate. By inhibiting SphK1, PF-543 decreases the levels of S1P and causes an accumulation of sphingosine, which can be converted back to ceramide.[5][6] This shift in the rheostat towards pro-death molecules makes PF-543 a valuable tool for inducing and studying apoptosis and autophagy in various cell types.[1][2][7] These notes provide detailed protocols for utilizing PF-543 Citrate to investigate these fundamental cellular processes.

Mechanism of Action

PF-543 acts as a sphingosine-competitive inhibitor of SphK1, effectively blocking the production of S1P.[1][2] This leads to two primary cellular consequences:

-

Depletion of S1P: The reduction in intracellular S1P levels curtails its pro-survival and pro-proliferative signaling.[8]

-

Accumulation of Sphingosine and Ceramide: The substrate of SphK1, sphingosine, accumulates and can be metabolized to ceramide.[6] Both sphingosine and ceramide are known inducers of apoptosis.[9]

This disruption of the sphingolipid balance triggers downstream signaling cascades that initiate apoptosis, autophagy, and in some cases, programmed necrosis.[7][9] For instance, PF-543 has been shown to induce the mitochondrial apoptosis pathway and modulate signaling pathways such as SPHK1/S1PR1/STAT3.[10] In some contexts, the induction of autophagy by PF-543 may act as a survival mechanism that antagonizes apoptosis and necrosis.[7][9]

Data Presentation

Table 1: In Vitro Efficacy of PF-543

| Parameter | Value | Enzyme/Cell Line | Notes | Source |

| IC50 | 2.0 nM | Human SphK1 | In vitro enzyme assay. | [1][2] |

| Ki | 3.6 nM | Human SphK1 | Sphingosine-competitive inhibition. | [1][2] |

| Selectivity | >100-fold | SphK1 over SphK2 | Demonstrates high selectivity for the SphK1 isoform. | [1][2] |

| IC50 | 1.0 nM | 1483 cells | Inhibition of C17-S1P formation. | [2] |

| EC50 | 8.4 nM | 1483 cells | Depletion of intracellular S1P. | [2] |

| IC50 | 26.7 nM | Human Whole Blood | Inhibition of S1P formation. | [2] |

Table 2: Exemplary Cellular Treatment Conditions with PF-543

| Cell Line | Concentration Range | Duration | Observed Effect | Source |

| PASM cells | 10-1000 nM | 24 hours | Abolished SK1 expression. | [2] |

| PASM cells | 0.1-10 µM | 24 hours | Induced caspase-3/7 activity. | [2] |

| Head and Neck SCC | 25 µM | 72 hours | Induction of LC3 accumulation and conversion. | [9] |

| HCT116-TR cells | Varies | Varies | Sensitizes cells to TRAIL-induced apoptosis. | [10] |

| A549 cells | 5-10 µM | 24 hours | Induction of apoptosis markers (cleaved PARP, cleaved Caspase-3). | [11] |

| MIA PaCa2 cells | 20 µM | 24 hours | Reduction in mitochondrial membrane potential. | [12] |

Visualizations

Caption: PF-543 inhibits SphK1, altering the sphingolipid balance to induce apoptosis and autophagy.

Caption: Workflow for analyzing apoptosis and autophagy in cells treated with PF-543.

Caption: Logical relationship between apoptosis, necrosis, and autophagy induced by PF-543.

Experimental Protocols

Protocol 1: General Cell Culture and Treatment with this compound

-

Cell Seeding: Plate cells in appropriate culture vessels (e.g., 6-well plates, 10 cm dishes) and allow them to adhere and reach 70-80% confluency.

-

PF-543 Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO). Store aliquots at -20°C.

-

Treatment: On the day of the experiment, dilute the PF-543 stock solution to the desired final concentration in fresh culture medium. Remove the old medium from the cells, wash with PBS, and add the PF-543-containing medium.

-

Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator. Include a vehicle control (DMSO) in all experiments.

Protocol 2: Western Blotting for Apoptosis and Autophagy Markers

This protocol is for detecting cleaved Caspase-3, cleaved PARP (apoptosis), and LC3-I to LC3-II conversion (autophagy).[11][13]

-

Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[14]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.[15]

-

SDS-PAGE: Load equal amounts of protein (20-40 µg) per lane onto an SDS-polyacrylamide gel. For LC3 detection, a higher percentage gel (e.g., 15% or 4-20% gradient) is recommended to resolve the LC3-I (16-18 kDa) and LC3-II (14-16 kDa) bands.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[16]

-

Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20).[14]

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. Recommended antibodies include:

-

Rabbit anti-cleaved Caspase-3

-

Rabbit anti-cleaved PARP

-

Rabbit anti-LC3B

-

Mouse anti-β-actin (as a loading control)

-

-

Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with HRP-conjugated secondary antibodies (e.g., anti-rabbit IgG-HRP) for 1 hour at room temperature.

-

Detection: After final washes with TBST, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[17]

Note on Autophagy Flux: To distinguish between increased autophagosome formation and a blockage in lysosomal degradation, perform the experiment in the presence and absence of a lysosomal inhibitor like Bafilomycin A1 (100-200 nM) or Chloroquine (50 µM) for the final 2-4 hours of PF-543 treatment.[7][17][18] A further increase in the LC3-II band in the presence of the inhibitor indicates a true induction of autophagic flux.

Protocol 3: Caspase-3/7 Activity Assay (Colorimetric)

This assay quantifies the activity of executioner caspases.[19][20][21]

-

Cell Lysis: Treat and harvest cells as described above. Lyse 1-5 x 10^6 cells in 50 µL of chilled cell lysis buffer provided with a commercial kit. Incubate on ice for 10 minutes.[22]

-

Centrifugation: Centrifuge the lysates at 10,000 x g for 1 minute at 4°C. Transfer the supernatant to a fresh tube.

-

Protein Quantification: Measure protein concentration.

-

Assay Reaction: In a 96-well plate, add 50 µL of cell lysate (containing 50-200 µg of protein) to each well.[21]

-

Reaction Buffer: Add 50 µL of 2x Reaction Buffer containing DTT to each well.[21]

-

Substrate Addition: Add 5 µL of the Caspase-3 substrate (e.g., DEVD-pNA).[21][22]

-

Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.[19][22]

-

Measurement: Read the absorbance at 400-405 nm using a microplate reader.[20][21] The absorbance is directly proportional to the level of caspase activity.

Protocol 4: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[11][12]

-

Cell Harvesting: Following treatment, collect both adherent and floating cells. Centrifuge at 500 x g for 5 minutes.

-

Cell Washing: Wash the cell pellet twice with cold PBS.

-

Resuspension: Resuspend the cells in 100 µL of 1x Annexin V Binding Buffer.

-

Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1x Binding Buffer to each tube and analyze the samples immediately by flow cytometry.

-

Annexin V (-) / PI (-): Live cells

-

Annexin V (+) / PI (-): Early apoptotic cells

-

Annexin V (+) / PI (+): Late apoptotic/necrotic cells

-

Annexin V (-) / PI (+): Necrotic cells

-

Protocol 5: Immunofluorescence for LC3 Puncta

This method allows for the visualization of autophagosome formation (LC3 puncta).[9]

-

Cell Culture: Grow cells on glass coverslips in a 24-well plate. Treat with PF-543 as described.

-

Fixation: Wash cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.

-

Permeabilization: Wash with PBS and permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

-

Blocking: Block with 1% BSA in PBST for 30 minutes.

-

Primary Antibody: Incubate with anti-LC3B antibody (diluted in blocking buffer) for 1 hour at room temperature or overnight at 4°C.

-

Secondary Antibody: Wash three times with PBS and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-rabbit IgG) for 1 hour in the dark.

-

Nuclear Staining: Wash three times and stain nuclei with DAPI for 5 minutes.[9]

-

Mounting and Visualization: Mount the coverslips onto microscope slides and visualize using a fluorescence microscope. Autophagy induction is characterized by an increase in the number of punctate dots (autophagosomes) per cell compared to the diffuse cytoplasmic staining in control cells.[9]

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Therapeutic potential of the sphingosine kinase 1 inhibitor, PF-543 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Crystal Structure of Sphingosine Kinase 1 with PF-543 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effect of the sphingosine kinase 1 selective inhibitor, PF-543 on arterial and cardiac remodelling in a hypoxic model of pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Dansyl-Modified Sphingosine Kinase Inhibitor DPF-543 Enhanced De Novo Ceramide Generation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Induction of autophagy by sphingosine kinase 1 inhibitor PF-543 in head and neck squamous cell carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. apexbt.com [apexbt.com]

- 9. Induction of autophagy by sphingosine kinase 1 inhibitor PF-543 in head and neck squamous cell carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Combination of PF-543 and TRAIL Effectively Induces Apoptotic Cell Death and Inhibits Stem Cell-Like Properties Through the SPHK1/S1PR1/STAT3 Pathway in TRAIL-Resistant Colorectal Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Novel Dimer Derivatives of PF-543 as Potential Antitumor Agents for the Treatment of Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis of PP2A-Activating PF-543 Derivatives and Investigation of Their Inhibitory Effects on Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Involvement of autophagy induction in penta-1,2,3,4,6-O-galloyl-β-D-glucose-induced senescence-like growth arrest in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 16. novusbio.com [novusbio.com]

- 17. proteolysis.jp [proteolysis.jp]

- 18. LC3-II Tagging and Western Blotting for Monitoring Autophagic Activity in Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. sigmaaldrich.cn [sigmaaldrich.cn]

- 20. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 21. resources.novusbio.com [resources.novusbio.com]

- 22. mpbio.com [mpbio.com]

Application of PF-543 Citrate in Studying Signal Transduction Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-543 Citrate is a potent, selective, and reversible small molecule inhibitor of sphingosine kinase 1 (SPHK1), a critical enzyme in the sphingolipid signaling pathway.[1][2][3][4] SPHK1 catalyzes the phosphorylation of sphingosine to form sphingosine-1-phosphate (S1P), a bioactive lipid mediator that regulates a myriad of cellular processes, including cell growth, proliferation, survival, migration, and inflammation.[5] Dysregulation of the SPHK1/S1P axis has been implicated in the pathogenesis of various diseases, including cancer, fibrosis, and inflammatory disorders.[5][6][7] PF-543 acts as a competitive inhibitor with respect to sphingosine, effectively blocking the production of S1P.[1][3][4] With its high potency and over 100-fold selectivity for SPHK1 over SPHK2, this compound serves as an invaluable tool for elucidating the role of the SPHK1 signaling pathway in health and disease.[1][2][3]

This document provides detailed application notes and protocols for utilizing this compound in the investigation of signal transduction pathways.

Data Presentation

Table 1: In Vitro Potency and Selectivity of PF-543

| Target | Parameter | Value | Cell Line/System | Reference |

| SPHK1 | IC50 | 2 nM | Cell-free assay | [1][3] |

| SPHK1 | Ki | 3.6 nM | Cell-free assay | [1][3] |

| SPHK2 | Selectivity | >100-fold vs SPHK1 | Cell-free assay | [1][2][3] |

| S1P Formation | IC50 | 26.7 nM | Human whole blood | [1][2][3] |

| C17-S1P Formation | IC50 | 1.0 nM | 1483 cells | [1] |

| Intracellular S1P Depletion | EC50 | 8.4 nM | 1483 cells | [1] |

Table 2: Cellular Effects of PF-543 in Colorectal Cancer (CRC) Cells

| Cell Line | Effect | Observation | Reference |

| HCT-116, HT-29, DLD-1 | Cytotoxicity | Induced programmed necrosis | [8] |

| HCT116-TR | Apoptosis | Enhanced TRAIL-induced apoptosis | [6] |

| HCT116-TR | Cell Migration & Stemness | Reduced aggressiveness and cancer stemness | [6] |

Signaling Pathways and Experimental Workflows

SPHK1/S1P Signaling Pathway

The following diagram illustrates the central role of SPHK1 in the sphingolipid metabolic pathway and its inhibition by PF-543.

Experimental Workflow: Investigating the Effect of PF-543 on Cancer Cell Viability

This workflow outlines the key steps to assess the impact of PF-543 on the viability of cancer cells.

Experimental Protocols

Sphingosine Kinase 1 (SPHK1) Activity Assay

This protocol is adapted from radiolabeling methods to measure SPHK1 activity.

Materials:

-

Recombinant human SPHK1

-

Sphingosine

-

[γ-³²P]ATP

-

This compound

-

Kinase reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.1% Triton X-100)

-

Stop solution (e.g., 1 M HCl)

-

Organic solvent for extraction (e.g., Chloroform:Methanol:HCl, 100:200:1 v/v/v)

-

Thin-layer chromatography (TLC) plates

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing kinase reaction buffer, sphingosine, and varying concentrations of this compound.

-

Pre-incubate the mixture at 37°C for 10 minutes.

-

Initiate the reaction by adding [γ-³²P]ATP and recombinant SPHK1.

-

Incubate the reaction at 37°C for 30 minutes.

-

Stop the reaction by adding the stop solution.

-

Extract the lipids using the organic solvent.

-

Separate the radiolabeled S1P from unreacted [γ-³²P]ATP using TLC.

-

Quantify the amount of [³²P]S1P using a scintillation counter.

-

Calculate the percentage of inhibition at each PF-543 concentration to determine the IC50 value.

Cell Viability (MTT) Assay

This protocol measures the metabolic activity of cells as an indicator of viability.

Materials:

-

Cancer cell line of interest (e.g., HCT-116)

-

Complete cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound and a vehicle control (e.g., DMSO).

-

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a CO₂ incubator.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

S1P Measurement by Mass Spectrometry

This protocol outlines a general procedure for the quantification of S1P in biological samples.

Materials:

-

Cell or tissue samples treated with this compound

-

Internal standard (e.g., C17-S1P)

-

Methanol

-

Chloroform

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

-

Homogenize cell or tissue samples in methanol.

-

Add the internal standard to each sample.

-

Perform a lipid extraction using a chloroform/methanol/water partition.

-

Evaporate the organic phase to dryness under a stream of nitrogen.

-

Reconstitute the lipid extract in an appropriate solvent for LC-MS/MS analysis.

-

Inject the sample into the LC-MS/MS system.

-

Separate S1P from other lipids using a suitable chromatography column and gradient.

-

Detect and quantify S1P and the internal standard using multiple reaction monitoring (MRM) mode.

-

Calculate the concentration of S1P in the original sample based on the ratio of the analyte peak area to the internal standard peak area.

Apoptosis Assay (Caspase-3/7 Activity)

This protocol measures the activity of executioner caspases 3 and 7, key markers of apoptosis.

Materials:

-

Cells treated with this compound

-

Caspase-Glo® 3/7 Assay kit (or similar)

-

White-walled 96-well plates

-

Luminometer

Procedure:

-

Seed cells in a white-walled 96-well plate.

-

Treat cells with this compound at various concentrations for the desired duration.

-

Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.

-

Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

-

Mix the contents of the wells by gently shaking the plate.

-

Incubate the plate at room temperature for 1-2 hours, protected from light.

-

Measure the luminescence using a luminometer. The luminescent signal is proportional to the amount of caspase activity.

Western Blotting for SPHK1 Expression

This protocol is used to detect changes in SPHK1 protein levels following treatment with PF-543.

Materials:

-

Cells treated with this compound

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibody against SPHK1

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse the treated cells and determine the protein concentration of the lysates.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-SPHK1 antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and add the chemiluminescent substrate.

-

Visualize the protein bands using an imaging system. A decrease in the SPHK1 band intensity indicates PF-543-induced degradation of the enzyme.[2]

Application in Specific Research Areas

Cancer: this compound is utilized to investigate the role of SPHK1/S1P signaling in cancer progression. Studies have shown its efficacy in inducing programmed necrosis in colorectal cancer cells and sensitizing them to other therapies.[6][8] It can be used in cell proliferation, migration, invasion, and tumorsphere formation assays to assess its anti-cancer potential.

Fibrosis: The SPHK1/S1P pathway is implicated in fibrotic diseases. PF-543 has been shown to mitigate pulmonary fibrosis in animal models by reducing lung epithelial cell mtDNA damage and the recruitment of fibrogenic monocytes.[1][9] Researchers can use PF-543 in in vivo models of fibrosis (e.g., bleomycin-induced lung fibrosis) to study its therapeutic effects and underlying mechanisms.[1][9]

Conclusion

This compound is a powerful and specific pharmacological tool for dissecting the complex roles of the SPHK1/S1P signaling pathway. Its utility spans a wide range of research areas, from fundamental cell biology to preclinical studies in cancer and fibrosis. The protocols and data presented here provide a comprehensive guide for researchers to effectively employ this compound in their investigations of signal transduction.

References

- 1. The Sphingosine Kinase 1 Inhibitor, PF543, Mitigates Pulmonary Fibrosis by Reducing Lung Epithelial Cell mtDNA Damage and Recruitment of Fibrogenic Monocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effect of the sphingosine kinase 1 selective inhibitor, PF-543 on arterial and cardiac remodelling in a hypoxic model of pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Therapeutic potential of the sphingosine kinase 1 inhibitor, PF-543 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Combination of PF-543 and TRAIL Effectively Induces Apoptotic Cell Death and Inhibits Stem Cell-Like Properties Through the SPHK1/S1PR1/STAT3 Pathway in TRAIL-Resistant Colorectal Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Targeting colorectal cancer cells by a novel sphingosine kinase 1 inhibitor PF-543 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. scholars.northwestern.edu [scholars.northwestern.edu]

Application Notes and Protocols for PF-543 Citrate: A Tool for SPHK1 Drug Target Validation

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sphingosine kinase 1 (SPHK1) is a critical enzyme that catalyzes the phosphorylation of sphingosine to produce sphingosine-1-phosphate (S1P), a key signaling lipid involved in a myriad of cellular processes, including cell growth, proliferation, survival, and migration.[1][2] Dysregulation of the SPHK1/S1P signaling axis has been implicated in the pathogenesis of numerous diseases, including cancer, inflammatory disorders, and fibrosis, making SPHK1 a compelling therapeutic target.[1][3] PF-543 Citrate is a potent, selective, and reversible sphingosine-competitive inhibitor of SPHK1, making it an invaluable tool compound for elucidating the biological functions of SPHK1 and validating it as a drug target.[4][5][6] These application notes provide detailed protocols for utilizing this compound in various experimental settings to probe SPHK1 signaling.

Data Presentation

Table 1: In Vitro Potency and Selectivity of PF-543

| Parameter | Value | Species/System | Reference |

| IC50 (SPHK1) | 2.0 nM | Cell-free assay | [4] |

| Ki (SPHK1) | 3.6 nM | Cell-free assay | [4][5] |

| Selectivity | >100-fold vs. SPHK2 | Cell-free assay | [4][5] |

| Cellular IC50 (S1P formation) | 1.0 nM | 1483 cells | [5] |

| Cellular EC50 (S1P depletion) | 8.4 nM | 1483 cells | [5] |

| Whole Blood IC50 (S1P formation) | 26.7 nM | Human whole blood | [5][6] |

Table 2: Cellular Effects of PF-543 in Various Cell Lines

| Cell Line | Assay Type | Concentration | Effect | Reference |

| 1483 (Head and Neck Carcinoma) | S1P/Sphingosine Levels | 200 nM (1 hr) | 10-fold decrease in S1P, proportional increase in sphingosine | [4][5] |

| Human PAMSC | Western Blot | 100 nM (24 hr) | Decrease in SPHK1 expression | [4] |

| PASM cells | Caspase-3/7 Activity | 0.1-10 µM (24 hr) | Induction of caspase-3/7 activity | [5][6] |

| HCT-116, HT-29, DLD-1 (Colorectal Cancer) | Cell Viability | 10 µM | Induction of necrosis | [3][7] |

| MCF-7 (Breast Cancer) | Cell Growth | Not specified | Decreased cell growth (in the context of EGF stimulation) | [3] |

| HEK293 (overexpressing SPHK1) | CETSA | Various | Target engagement and induction of SPHK1 degradation | [8] |

Table 3: In Vivo Administration and Effects of PF-543

| Animal Model | Dosing Regimen | Key Findings | Reference |

| Hypoxic model of pulmonary arterial hypertension (Mouse) | 1 mg/kg, i.p., every other day for 21 days | Reduced right ventricular hypertrophy | [9][10] |

| Ang II-infused hypertensive mice | Not specified | Reduced cardiac hypertrophy and endothelial dysfunction | [11] |

| DEN-induced hepatocellular carcinoma (Mouse) | Not specified | Suppressed tumor progression and angiogenesis | [12][13] |

| Bleomycin-induced pulmonary fibrosis (Mouse) | 1 mg/kg, i.p., every other day from day 7-21 | Mitigated pulmonary fibrosis | [14] |

| Allergen-induced asthma model (Mouse) | Not specified | Reduced inflammation, eosinophilic response, and GCM | [15] |

Experimental Protocols

In Vitro SPHK1 Activity Assay

This protocol is adapted from a microfluidic capillary electrophoresis mobility-shift assay.[4]

Objective: To determine the inhibitory potency of PF-543 on SPHK1 enzymatic activity.

Materials:

-

Recombinant human SPHK1

-

FITC-labeled sphingosine (substrate)

-

ATP

-

Assay buffer (e.g., 100 mM HEPES)

-

This compound

-

EDTA

-

Coating Reagent-3

-

Microfluidic capillary electrophoresis instrument (e.g., Caliper LabChip 3000)

Procedure:

-